molecular formula C7H7Cl2N B13679111 2,3-Dichloro-4,5-dimethylpyridine

2,3-Dichloro-4,5-dimethylpyridine

Cat. No.: B13679111
M. Wt: 176.04 g/mol
InChI Key: IZIBHGRKDNLNNL-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,5-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4,5-dimethylpyridine typically involves the chlorination of 4,5-dimethylpyridine. One common method includes the reaction of 4,5-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction: Products include reduced derivatives with different functional groups.

Scientific Research Applications

2,3-Dichloro-4,5-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4,5-dimethylpyridine involves its interaction with specific molecular targets. The chlorine atoms and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include nucleophilic substitution and electrophilic addition, which facilitate the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4,6-dimethylpyridine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,3-Dichloro-4,5-dimethylpyrimidine

Uniqueness

2,3-Dichloro-4,5-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms and two methyl groups in specific positions makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2,3-dichloro-4,5-dimethylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3

InChI Key

IZIBHGRKDNLNNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)Cl)Cl

Origin of Product

United States

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